molecular formula C22H21N3O5 B2876494 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide CAS No. 941972-80-1

2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide

Cat. No.: B2876494
CAS No.: 941972-80-1
M. Wt: 407.426
InChI Key: GXUNLZNDKXGIPO-UHFFFAOYSA-N
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Description

The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide is a pyridazinone-based acetamide derivative featuring a benzodioxol moiety and a 2-methoxyphenethyl substituent. Pyridazinones are known for their diverse biological activities, including anti-inflammatory and analgesic properties, while benzodioxol groups often enhance metabolic stability and bioavailability .

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-28-18-5-3-2-4-15(18)10-11-23-21(26)13-25-22(27)9-7-17(24-25)16-6-8-19-20(12-16)30-14-29-19/h2-9,12H,10-11,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUNLZNDKXGIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and enzyme inhibition research. This article provides a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.

  • Molecular Formula : C18H15N3O4S
  • Molecular Weight : 369.4 g/mol
  • CAS Number : 1251697-07-0

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to benzo[d][1,3]dioxol derivatives. For instance, a study on thiourea derivatives incorporating benzo[d][1,3]dioxol moieties reported IC50 values against various cancer cell lines:

CompoundCell LineIC50 (µM)
1HepG22.38
2HCT1161.54
3MCF74.52
Doxorubicin (Standard)HepG27.46
Doxorubicin (Standard)HCT1168.29
Doxorubicin (Standard)MCF74.56

These compounds exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells (IC50 > 150 µM), indicating a promising therapeutic profile .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of pyridazinone derivatives as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. A structure–activity relationship (SAR) analysis indicated that modifications on the pyridazinone scaffold significantly influenced inhibitory potency:

  • Compound with IC50 = 0.009 µM demonstrated potent MAO-B inhibition.
  • Other derivatives showed varying degrees of activity, with some exhibiting competitive inhibition kinetics .

Study on MAO-B Inhibition

In vitro studies demonstrated that the compound exhibited selective inhibition of MAO-B with an IC50 value significantly lower than many known inhibitors. This suggests its potential use in treating neurological disorders where MAO-B plays a critical role.

Structure–Activity Relationship Analysis

A comprehensive SAR study revealed that substituents on the phenyl ring and the pyridazinone core influenced both binding affinity and selectivity towards MAO-B:

  • Electron-donating groups enhanced activity.
  • Steric hindrance from bulky groups reduced inhibitory efficacy.

Comparison with Similar Compounds

Key Observations :

  • Substituents markedly affect yields. Electron-withdrawing groups (e.g., bromo, iodo) result in lower yields (10–46%), while methoxy and methylthio groups achieve near-quantitative yields (99.9%) under similar conditions .
  • Characterization consistently employs $^1$H NMR and mass spectrometry, ensuring structural fidelity .

Benzodioxol-Containing Acetamides

Compounds with benzodioxol moieties but distinct heterocyclic cores:

Compound Name Core Structure Substituents Purity (%) Synthesis Conditions Characterization Reference
2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide (4) Thiazolyl Benzoyl, phenyl >95 DMF, 50°C, 15–36 h HPLC-MS, $^1$H/$^13$C NMR
3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)-2-methylpropanamide (6b) Thiazolyl Benzoyl, phenyl, methyl >95 DMF, 50°C, 36 h HPLC-MS, HRMS
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Pyridin-3-amine Dimethylaminomethyl, methoxy Research grade Not specified SMILES, CAS data

Key Observations :

  • High purity (>95%) is achieved via HPLC purification in thiazolyl derivatives, underscoring the importance of advanced purification techniques for benzodioxol-containing compounds .

Heterocyclic Acetamides with Varied Cores

Compounds with acetamide linkages but divergent heterocyclic systems:

Compound Name Core Structure Notable Features Synthesis Insight Reference
ABT-627 (Pyrrolidine-3-carboxylic acid derivative) Pyrrolidine Benzo[d][1,3]dioxol, methoxyphenyl Air-sensitive hydroxylation at C3
Ethyl-4-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate Pyrrolidine Methoxyphenyl, ester Catalytic hydrogenation (Raney Ni)

Key Observations :

  • Pyrrolidine-based analogs (e.g., ABT-627) demonstrate sensitivity to air due to hydroxylation, suggesting that pyridazinone derivatives may offer greater stability under similar conditions .
  • Catalytic hydrogenation is critical for constructing saturated heterocycles, a contrast to the condensation reactions used for pyridazinones .

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